4-Chloro-2,3,5,6-tetrafluorotoluene
Overview
Description
“4-Chloro-2,3,5,6-tetrafluorotoluene” is a chemical compound used in scientific research. It has a molecular formula of C7H3ClF4 and a molecular weight of 198.55 .
Synthesis Analysis
The synthesis of “4-Chloro-2,3,5,6-tetrafluorotoluene” involves reaction conditions with hydrogen chloride, zinc in water, and N,N-dimethyl-formamide at 55 degrees Celsius for 8 hours .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2,3,5,6-tetrafluorotoluene” consists of a benzene ring with four fluorine atoms and one chlorine atom attached to it .
Chemical Reactions Analysis
“4-Chloro-2,3,5,6-tetrafluorotoluene” can undergo direct arylation with a wide range of aryl halides in high yield . Inverse reactivity is observed compared to the common electrophilic aromatic substitution pathway since electron-deficient, C-H acidic arenes react preferentially .
Physical And Chemical Properties Analysis
“4-Chloro-2,3,5,6-tetrafluorotoluene” has a molecular weight of 198.55 . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving halopyridines, including compounds structurally related to 4-Chloro-2,3,5,6-tetrafluorotoluene, have been extensively studied. The introduction of a trialkylsilyl group at strategic positions on the molecule can shift nucleophilic substitution from the default position to a more desired location, offering a solution to long-standing regioselectivity challenges in synthetic chemistry. This technique has shown significant potential for creating various complex molecules with high precision (Schlosser, Rausis, & Bobbio, 2005).
Electrophilic Fluorination
The synthetic and structural aspects of organofluorine compounds, including those derived from or related to 4-Chloro-2,3,5,6-tetrafluorotoluene, remain a vigorous area of research. Electrophilic fluorination, facilitated by reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), has proven to be a promising method for introducing fluorine into organic molecules, highlighting the breadth of applications achievable with such reagents (Singh & Shreeve, 2004).
High-Pressure NMR Studies
High-pressure NMR studies focusing on solvation structure in supercritical carbon dioxide have utilized molecules like 4-Chloro-2,3,5,6-tetrafluorotoluene as solutes to determine local solvent densities. These studies are essential for understanding the molecular interactions and behavior of solutes in supercritical fluids, with significant implications for chemical engineering and materials science (Kanakubo et al., 2002).
Catalytic Applications
Transition metal fluoride complexes, including iron(II) fluorides, have been explored for their potential in catalytic applications such as C-F bond activation and fluorocarbon functionalization. These complexes demonstrate the ability to hydrodefluorinate perfluorinated aromatic compounds efficiently, offering a pathway for the synthesis of less fluorinated derivatives, which is a critical area of research in organofluorine chemistry (Vela et al., 2005).
Humidity Sensing Properties
The development of materials with specific sensing capabilities has led to the exploration of compounds for detecting environmental changes, such as humidity. Research into the humidity sensing properties of materials derived from or involving fluorinated compounds showcases the potential of these materials in creating sensitive and reliable sensors for environmental monitoring (Keskin et al., 2016).
Safety And Hazards
When handling “4-Chloro-2,3,5,6-tetrafluorotoluene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
properties
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVAKFLYJORONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579187 | |
Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5,6-tetrafluorotoluene | |
CAS RN |
60903-82-4 | |
Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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